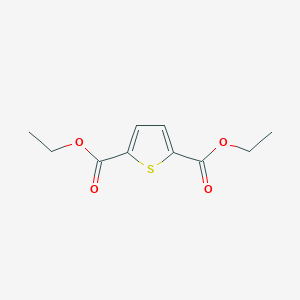

Diethyl thiophene-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl thiophene-2,5-dicarboxylate is a chemical compound that is used as an intermediate in the preparation of various substances. It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

The synthesis of Diethyl thiophene-2,5-dicarboxylate involves several steps. In one method, 2,5-Thiophenedicarboxylic acid (2,5-TDCA) is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol . Another method involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane .

Molecular Structure Analysis

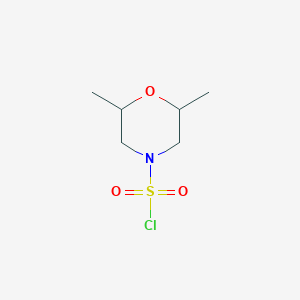

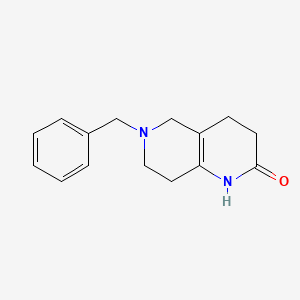

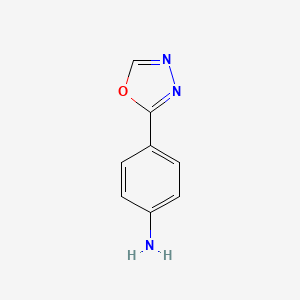

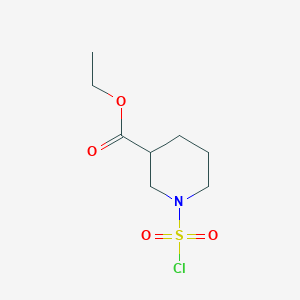

The molecular structure of Diethyl thiophene-2,5-dicarboxylate consists of a thiophene ring with two carboxylate groups attached at the 2 and 5 positions . The exact mass of the molecule is 228.04563003 g/mol .

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells (DSSCs)

Diethyl thiophene-2,5-dicarboxylate has been utilized in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells. These dyes have reached conversion efficiencies of 6.23% , indicating a promising application in renewable energy technologies .

Anti-Diabetic Properties

Research indicates that crystals containing diethyl thiophene-2,5-dicarboxylate exhibit anti-diabetic properties. The presence of thiophenes in the titled crystal contributes to its IC50 value of 34.24 for the grown crystal milled to 44 nm , showcasing potential therapeutic applications .

Luminescent Materials

Diethyl thiophene-2,5-dicarboxylate is involved in the synthesis and characterization of new rare-earth-based Metal-Organic Frameworks (MOFs). These MOFs exhibit luminescent properties, which could be useful in creating advanced optical materials .

Polymer Synthesis

This compound has been converted into dimethyl thiophene-2,5-dicarboxylate and used in the synthesis of homopolyesters with high molecular weight. These polymers have potential applications in materials science, particularly in the development of new plastics and fibers .

Mecanismo De Acción

Target of Action

Diethyl thiophene-2,5-dicarboxylate has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . It plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation . The exact molecular interactions between the compound and EGFR are still under investigation.

Biochemical Pathways

The inhibition of EGFR by diethyl thiophene-2,5-dicarboxylate affects several downstream signaling pathways involved in cell proliferation and survival . These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . By disrupting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Result of Action

The primary result of diethyl thiophene-2,5-dicarboxylate’s action is the inhibition of cancer cell proliferation . In vitro studies have shown that it is more effective against certain cancer cell lines than some well-known standards, such as gefitinib and erlotinib . For instance, in MCF-7 and A549 cells, one of the synthesized derivatives was found to be 4.42 and 4.12 times more active than erlotinib, respectively .

Propiedades

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl thiophene-2,5-dicarboxylate | |

CAS RN |

61755-85-9 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the most efficient synthetic route for producing Diethyl thiophene-2,5-dicarboxylate according to the research?

A1: The research [] outlines a direct synthetic route for Diethyl thiophene-2,5-dicarboxylate (Ⅰb) involving the reaction of thiophene with carbon tetrachloride and ethanol, catalyzed by ferrous acetate. The reaction is performed under reflux conditions with an optimized molar ratio of reactants and catalyst. This method reportedly achieves a high yield (95.2%) of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)